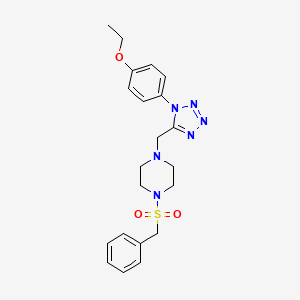![molecular formula C19H17BrN2O2 B2962862 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-50-7](/img/structure/B2962862.png)
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound, part of the benzamide family. This compound is of particular interest due to its unique structure, potential for various chemical reactions, and numerous scientific applications in fields like chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions
Method 1: One common synthetic route involves the bromination of a quinoline derivative followed by amidation with 8-amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid. The amidation is usually conducted in the presence of a coupling agent such as EDCI or DCC.
Method 2: Another approach involves a multi-step synthesis starting from a pyrroloquinoline derivative. This involves several functional group interconversions including halogenation, reduction, and coupling reactions under various conditions.
Industrial Production Methods
Scalable Synthesis: Industrial synthesis might involve continuous flow reactors to ensure better yield and purity. The process could use catalysts and optimized conditions to minimize waste and increase efficiency.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, forming quinoline-based N-oxides.
Reduction: Reduction of the carbonyl group can lead to corresponding alcohol derivatives.
Substitution: Electrophilic substitution, especially at the bromo position, can introduce various substituents like alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other oxidizing agents.
Reduction: NaBH4 or LiAlH4.
Substitution: Grignard reagents, organolithium compounds, or halogenating agents.
Major Products Formed
Oxidized N-oxides, reduced alcohol derivatives, or substituted benzamides.
Chemistry:
As a building block for synthesizing more complex molecules.
In asymmetric synthesis to introduce chirality into compounds.
Biology:
It can be a ligand in the study of enzyme binding sites.
Used in the synthesis of potential drug candidates targeting specific enzymes or receptors.
Medicine:
Investigated for anti-cancer properties due to its ability to inhibit specific enzymes.
Explored for its potential as an anti-inflammatory agent.
Industry:
Utilized in the synthesis of advanced materials and polymers.
Involved in the development of new agrochemicals.
Mecanismo De Acción
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
Signal Pathways: It might interact with cellular receptors, altering signal transduction pathways which can affect cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
2-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Comparison:
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: stands out due to its bromine substituent, which can significantly alter the compound's reactivity and biological activity compared to its chloro and fluoro analogs. The bulk and electron-withdrawing nature of the bromine atom influences how the molecule interacts with various targets and reagents.
Got more questions or something else on your mind? Let me know!
Propiedades
IUPAC Name |
2-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQQTSZHBVYWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI)](/img/structure/B2962783.png)
amino}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)

![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
![4-(dimethylsulfamoyl)-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2962789.png)

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)


![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)

